4-Hydroxy-3-methoxyphenylacetonitrile

Descripción

Overview of 4-Hydroxy-3-methoxyphenylacetonitrile

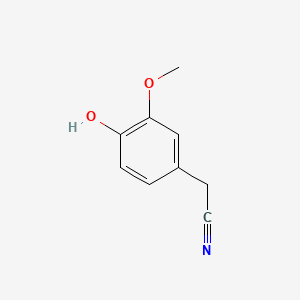

This compound, also known by synonyms such as Homovanillonitrile, is an organic chemical compound that holds a significant position in both synthetic chemistry and the study of natural products. sigmaaldrich.comsigmaaldrich.com It is structurally characterized by a benzene (B151609) ring substituted with a hydroxyl (-OH) group, a methoxy (B1213986) (-OCH3) group, and an acetonitrile (B52724) (-CH2CN) group. sigmaaldrich.com This arrangement of functional groups makes it a versatile intermediate in various chemical reactions. The compound presents as a solid with a melting point of 56-57 °C and a boiling point of 135-145 °C at a pressure of 2 mmHg. sigmaaldrich.com Its fundamental properties are well-documented, providing a solid foundation for its use in diverse research applications. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4468-59-1 sigmaaldrich.com |

| Molecular Formula | C9H9NO2 nih.gov |

| Molecular Weight | 163.17 g/mol sigmaaldrich.comnih.gov |

| EC Number | 224-739-5 sigmaaldrich.com |

| Melting Point | 56-57 °C sigmaaldrich.com |

| Boiling Point | 135-145 °C / 2 mmHg sigmaaldrich.com |

| Synonyms | Homovanillonitrile, 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile, 2-Methoxy-4-(cyanomethyl)phenol sigmaaldrich.comnih.govncats.io |

Historical Context and Significance in Chemical Synthesis and Biological Studies

Historically, this compound gained prominence as a valuable intermediate in the synthesis of pharmaceutical compounds. google.comarsynlifesciences.com Patent literature from the 1970s details processes for its preparation, underscoring its importance in the production of more complex molecules. google.comgoogle.com Early synthetic routes were often multi-staged and inefficient. For instance, the synthesis of Homovanillic acid, a dopamine (B1211576) metabolite, from vanillin (B372448) required several steps, with acylated 4-hydroxy-3-methoxyacetonitrile serving as an intermediate. google.comwikipedia.orgnih.gov

A significant application was its role as a known precursor in the preparation of Propanidid, an ultra-short-acting anesthetic introduced in the 1960s. google.comwikipedia.orgnih.gov The synthesis of Propanidid involved hydrolyzing the nitrile to yield 3-methoxy-4-hydroxyphenylacetic acid, which was then esterified and etherified. google.com The development of more efficient, single-step synthesis methods for this compound, achieving yields of around 90%, was a notable advancement that made these pharmaceutical syntheses more industrially viable. google.com

In the realm of biological studies, while direct research on the nitrile is limited, related compounds have been isolated from various medicinal plants. For example, Lobetyolin (B1206583), a polyacetylene glycoside, has been identified in the roots of plants from the Campanulaceae family, such as Adenophora tetraphylla, Codonopsis pilosula, and Lobelia chinensis. nih.govrhhz.netjfda-online.comresearchgate.net Research into Lobetyolin has explored its potential biological activities, including antimalarial properties. researchgate.netnih.gov This highlights the interest in compounds derived from natural sources that share structural motifs with this compound.

Current Research Landscape and Emerging Trends

The current research landscape has expanded beyond its role as a synthetic intermediate to explore the biological significance of its structural analogs and metabolites. A major emerging trend is the investigation of gut microbiota-derived metabolites. One such prominent metabolite is 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), which is produced by gut bacteria from the metabolism of dietary polyphenols like 4-hydroxy-3-methoxycinnamic acid (ferulic acid). nih.govmdpi.comnih.gov

Recent studies have demonstrated that HMPA, which shares the core 4-hydroxy-3-methoxyphenyl structure, may play a crucial role in host metabolism. Research indicates that HMPA can improve conditions associated with a high-fat diet, such as weight gain and hepatic steatosis, and enhance insulin (B600854) sensitivity. nih.govresearchgate.net Further investigations have shown that HMPA can regulate oxidative stress and influence muscle fiber composition, potentially by enhancing antioxidant defenses and promoting the formation of fast-twitch fibers. mdpi.com The pharmacokinetic profiles of HMPA reveal that it is rapidly metabolized and distributed to various organs after oral administration, suggesting its systemic effects. oup.com This focus on the interplay between dietary compounds, their microbial metabolites like HMPA, and host health represents a significant and growing area of scientific inquiry. nih.govnih.gov

Furthermore, the foundational importance of phenylacetonitrile (B145931) derivatives in medicinal chemistry continues. nbinno.comsigmaaldrich.comsigmaaldrich.com The ongoing development of efficient and sustainable synthetic methods, often referred to as green chemistry, remains a persistent trend in chemical synthesis. acs.org The evolution from earlier, less efficient multi-step syntheses to more streamlined, high-yield processes for producing this compound exemplifies this trend, which aims to reduce waste and improve economic viability in the production of valuable chemical intermediates. google.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVYWMWQCJEYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196275 | |

| Record name | 4-Hydroxy-3-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4468-59-1 | |

| Record name | (4-Hydroxy-3-methoxyphenyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4468-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-methoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004468591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methoxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-METHOXYPHENYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBJ5T7NP94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Hydroxy 3 Methoxyphenylacetonitrile

Established Synthetic Routes

Established methods for synthesizing 4-hydroxy-3-methoxyphenylacetonitrile primarily rely on chemical reactions starting from N-methylvanillylamine or multi-step processes originating from vanillin (B372448). These routes have been optimized to improve yields and reduce reaction times for potential industrial applications.

Reaction of N-Methylvanillylamine with Cyanide Reagents

A prominent synthetic route involves the reaction of N-methylvanillylamine with a cyanide source. This method is advantageous as it can achieve high yields in a single step. The choice of cyanide reagent and solvent system significantly influences the reaction's efficiency.

One approach involves the use of sodium cyanide in DMSO, where hydrogen cyanide is generated in situ. In a typical procedure, N-methylvanillylamine and sodium cyanide are suspended in DMSO and heated. google.com An acid, such as acetic acid, is then added to the mixture to produce the reactive hydrogen cyanide. google.com This method, however, has been reported to result in moderate yields, with one study noting a yield of only 58%, which may not be satisfactory for industrial-scale production. google.com The reaction requires elevated temperatures, typically around 125°C, and reaction times of several hours. google.com

A more efficient and higher-yielding method involves the direct reaction of N-methylvanillylamine with anhydrous hydrogen cyanide in a diluent. google.com This process has been shown to significantly improve upon the in situ generation method, with reported yields increasing to approximately 87-94%. google.com The reaction can be carried out in a polar aprotic solvent, with dimethylsulfoxide being a preferred choice. google.com

This improved process not only offers substantially higher yields but also reduces the reaction time from around 6 hours to 2 hours, making it a more economically attractive option. google.com The reaction is typically conducted at temperatures ranging from 100°C to 190°C, with a preferred range of 110°C to 140°C. google.com

| Cyanide Reagent | Solvent/Diluent | Temperature | Reaction Time | Reported Yield |

|---|---|---|---|---|

| Sodium Cyanide / Acetic Acid | DMSO | 110-130°C | 6 hours | 58% |

| Anhydrous Hydrogen Cyanide | DMSO | 125°C | 2 hours | 87-94% |

Synthesis from Vanillin Precursors

Synthesizing this compound from vanillin is a common strategy, though it necessitates a multi-step approach. The direct conversion of a vanillin-derived benzyl (B1604629) halide to the nitrile is complicated by the presence of the phenolic hydroxyl group, which typically requires protection to prevent side reactions. google.com

This synthetic sequence begins with the protection of the phenolic hydroxyl group of vanillin. This is a crucial step as the unprotected hydroxyl group can interfere with subsequent reactions. Following protection, the aldehyde group of the vanillin derivative is reduced to a primary alcohol, yielding a protected vanillyl alcohol. This reduction can be accomplished using standard reducing agents like sodium borohydride. scispace.com

The resulting alcohol is then converted into a more reactive leaving group, typically a benzyl halide, through a process of chloridization or bromination. orgsyn.orgstudylib.net For instance, treatment with thionyl chloride or concentrated hydrochloric acid can produce the corresponding benzyl chloride. orgsyn.org In the final step, this benzyl halide undergoes nitrilation, where the halide is displaced by a cyanide group. This is commonly achieved by reacting the halide with an alkali metal cyanide, such as sodium cyanide, often in a solvent like acetone. orgsyn.org After the nitrile group is successfully introduced, the protecting group on the phenolic hydroxyl is removed to yield the final product, this compound.

| Step | Transformation | Typical Reagents |

|---|---|---|

| 1 | Hydroxyl Protection | e.g., Acetic Anhydride, Benzyl Chloride |

| 2 | Aldehyde Reduction | e.g., Sodium Borohydride (NaBH₄) scispace.com |

| 3 | Chloridization/Halogenation | e.g., Thionyl Chloride (SOCl₂), Hydrochloric Acid (HCl) orgsyn.org |

| 4 | Nitrilation | e.g., Sodium Cyanide (NaCN), Potassium Cyanide (KCN) orgsyn.org |

| 5 | Deprotection | Dependent on protecting group used |

Chemoenzymatic Approaches

Chemoenzymatic strategies represent a modern approach to chemical synthesis, combining the selectivity of enzymes with the practicality of chemical reactions. While direct chemoenzymatic synthesis of this compound is not widely documented, enzymes can be employed to produce key precursors.

For instance, the enzyme vanillyl alcohol oxidase (VAO) can catalyze the conversion of vanillylamine (B75263) from natural sources like capsaicin. nih.govwur.nl This enzymatically produced vanillylamine can then serve as a starting material for the chemical cyanation reactions described previously (Section 2.1.1).

Another relevant class of enzymes is hydroxynitrile lyases (HNLs), which catalyze the addition of hydrogen cyanide to aldehydes to form cyanohydrins. innosyn.comnih.gov If applied to vanillin, an HNL would produce vanillin cyanohydrin (2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrile), a structurally related but different compound from the target acetonitrile (B52724). nih.gov This highlights the potential for enzymes to create specific chiral building blocks from vanillin, although further chemical modifications would be necessary to achieve the target structure of this compound.

Synthesis from Vanillyl Alcohol and Sodium Cyanide

A well-established method for the preparation of this compound involves the reaction of vanillyl alcohol with sodium cyanide. In a typical procedure, vanillyl alcohol is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF), under an inert atmosphere. Sodium cyanide is then added to the solution, and the mixture is heated.

One documented synthesis specifies heating a solution of vanillyl alcohol (18 g, 0.12 mol) and sodium cyanide (6.9 g, 0.14 mol) in DMF (300 mL) at 120°C for 24 hours under a nitrogen atmosphere. chemicalbook.com Following the reaction, the mixture is cooled and subjected to a work-up procedure that includes the addition of water, basification with sodium hydroxide, and removal of DMF by distillation. The pH is then neutralized with acetic acid, and the product is extracted with an organic solvent like chloroform. After washing and drying the organic extracts, the solvent is removed under reduced pressure to yield the final product. This particular method has been reported to produce this compound in a 68% yield. chemicalbook.com

Reaction Parameters for Synthesis from Vanillyl Alcohol and Sodium Cyanide

| Parameter | Value |

|---|---|

| Starting Material | Vanillyl Alcohol |

| Reagent | Sodium Cyanide |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 120°C |

| Reaction Time | 24 hours |

Novel and Emerging Synthetic Strategies

In the quest for more efficient, sustainable, and versatile synthetic methods, researchers have been exploring novel strategies for the synthesis of this compound and related compounds. These emerging approaches include one-pot multicomponent reactions, palladium-catalyzed preparations, and the use of biocatalysts like cytochrome P450 enzymes.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. tcichemicals.com This approach offers significant advantages, including reduced reaction times, lower costs, and minimized waste generation, making it an attractive methodology in medicinal and combinatorial chemistry. tcichemicals.comnih.gov

While a specific one-pot multicomponent reaction for the direct synthesis of this compound is not extensively documented in the reviewed literature, the principles of MCRs have been successfully applied to the synthesis of various complex heterocyclic compounds starting from vanillin, a closely related derivative. researchgate.net These reactions demonstrate the feasibility of employing vanillin and its derivatives as key building blocks in the construction of diverse molecular architectures in a single step. The application of MCRs to generate functionalized phenylacetonitriles is an active area of research, suggesting the potential for developing a direct, one-pot synthesis of this compound in the future.

Palladium-Catalyzed Preparations

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis due to their broad functional group tolerance and efficiency in forming carbon-carbon and carbon-heteroatom bonds. rsc.org The palladium-catalyzed cyanation of aryl halides, in particular, has emerged as a powerful method for the synthesis of aryl nitriles. rsc.org

This methodology could be applied to the synthesis of this compound by utilizing a suitably halogenated precursor derived from vanillyl alcohol. The general approach involves the reaction of an aryl halide with a cyanide source in the presence of a palladium catalyst and a suitable ligand. Recent advancements in this field have focused on developing more robust and efficient catalyst systems that can operate under milder conditions and tolerate a wider range of functional groups. nih.gov While a specific example of a palladium-catalyzed synthesis of this compound was not detailed in the reviewed sources, the extensive research on palladium-catalyzed cyanation reactions suggests its high potential as a viable synthetic route. rsc.orgnih.gov

Cytochrome P450 Enzyme-Mediated Hydroxylation and Demethylation

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of compounds in living organisms. nih.gov These enzymes are known for their ability to catalyze the regio- and stereospecific hydroxylation of unactivated C-H bonds, as well as other oxidative transformations such as demethylation. nih.govresearchgate.net

The biocatalytic potential of cytochrome P450 enzymes makes them attractive candidates for the synthesis of complex molecules, including this compound. For instance, a cytochrome P450 enzyme could potentially catalyze the demethylation of a dimethoxyphenylacetonitrile precursor to introduce the hydroxyl group at the desired position. Similarly, a hydroxylation reaction could be envisioned on a methoxyphenylacetonitrile substrate. While the direct synthesis of this compound using cytochrome P450 enzymes has not been explicitly reported in the reviewed literature, the known catalytic capabilities of these enzymes in performing selective hydroxylation and demethylation reactions on aromatic substrates suggest that this is a promising area for future research. nih.govnih.gov

Optimization of Reaction Conditions and Process Parameters

The efficiency of any synthetic process is critically dependent on the optimization of reaction conditions and process parameters. For the synthesis of this compound, temperature is a key variable that can significantly influence both the yield and the purity of the final product.

Temperature Effects on Yield and Purity

The temperature at which a chemical reaction is conducted can have a profound impact on its outcome. In the synthesis of this compound, careful control of the reaction temperature is crucial for maximizing the yield and minimizing the formation of impurities.

A patented process for the preparation of this compound from an N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine and hydrogen cyanide specifies a reaction temperature range of 100°C to 190°C, with a preferred range of 110°C to 140°C. google.com This process is reported to produce the target compound in high yields of around 90% (88-94%). google.com One specific example within this patent describes a reaction conducted at 125°C, which resulted in a 94% yield of this compound. google.comgoogle.com

In contrast, the synthesis from vanillyl alcohol and sodium cyanide conducted at 120°C for 24 hours resulted in a lower yield of 68%. chemicalbook.com Another synthesis of 3-methoxy-4-hydroxyphenylacetonitrile from 3-methoxy-4-hydroxybenzyl alcohol and anhydrous hydrocyanic acid at 125°C yielded the product at 82% of the theory. prepchem.com These findings suggest that the optimal temperature for achieving high yields may vary depending on the specific reactants and reaction pathway.

Effect of Temperature on the Yield of this compound

| Starting Materials | Temperature (°C) | Yield (%) |

|---|---|---|

| N-methylvanillylamine and Sodium Cyanide/Acetic Acid | 125 | 94 |

| N-methylvanillylamine and Anhydrous Hydrocyanic Acid | 125 | 87 |

| 3-methoxy-4-hydroxybenzyl alcohol and Anhydrous Hydrocyanic Acid | 125 | 82 |

While the effect of temperature on yield is documented, its impact on the purity of this compound is less explicitly detailed with quantitative data in the reviewed literature. Generally, higher temperatures can lead to an increased rate of side reactions, potentially reducing the purity of the final product. Therefore, a careful balance must be struck to achieve both a high yield and high purity.

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent is a critical parameter in the synthesis of this compound, significantly affecting reaction time, yield, and product purity. Research has shown that polar aprotic solvents are particularly effective for the conversion of N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine precursors to the desired nitrile. chemicalbook.comgoogle.com

Dimethyl sulfoxide (B87167) (DMSO) has been identified as a preferential solvent, facilitating high yields and reducing reaction times. google.comresearchgate.net In a process utilizing N-methylvanillylamine and a cyanide source, employing DMSO as the solvent at temperatures around 125°C resulted in yields as high as 94%. researchgate.net This method not only improves the yield but also shortens the reaction time from six hours to two, offering considerable economic advantages for industrial-scale production. google.com The use of DMSO allows for the formation of a high-purity product without the need for complex purification steps like distillation. google.com

In contrast, while N,N-dimethylformamide (DMF) can also be used, it has been associated with lower reaction efficiency under certain conditions. chemicalbook.comresearchgate.net One synthetic route involving the reaction of N-methylvanillylamine with potassium cyanide in DMF reported a yield of only 58%. researchgate.net Another procedure, reacting vanillyl alcohol with sodium cyanide in DMF, resulted in a 68% yield after a 24-hour reaction time. chemicalbook.com These findings underscore the superior performance of DMSO in this specific synthetic transformation. Water has also been noted as a possible, though less detailed, diluent in some processes. google.com

| Solvent | Precursor | Cyanide Source | Reaction Conditions | Reported Yield | Source |

|---|---|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | N-methylvanillylamine | Sodium Cyanide / Acetic Acid | 125°C, 2 hours | 94% | researchgate.net |

| Dimethyl sulfoxide (DMSO) | N-methylvanillylamine | Hydrocyanic Acid | 125°C, 2 hours | 87% | researchgate.net |

| N,N-dimethylformamide (DMF) | Vanillyl alcohol | Sodium Cyanide | 120°C, 24 hours | 68% | chemicalbook.com |

| N,N-dimethylformamide (DMF) | N-methylvanillylamine | Potassium Cyanide | 110-130°C, 6 hours | 58% | researchgate.net |

Reagent Stoichiometry and Its Impact on Yield

Optimal yields have been achieved when using hydrocyanic acid directly. In a process conducted in dimethyl sulfoxide (DMSO), a molar ratio of 1 to 1.5 moles of hydrocyanic acid per mole of N-methyl-3-methoxy-4-hydroxybenzylamine is preferred. google.com This stoichiometry, when combined with the appropriate solvent and temperature conditions, can produce yields between 87% and 94%. google.comresearchgate.net The hydrocyanic acid can be added directly or generated in situ from the reaction of an alkali metal cyanide with an acid, such as acetic acid. google.comresearchgate.net

Using alkali metal cyanides with different stoichiometry has been shown to be less effective. For instance, a procedure using 1.1 moles of potassium cyanide per mole of the amine component in dimethylformamide (DMF) resulted in a significantly lower yield of 58%. researchgate.net This highlights that not only the molar excess but also the specific cyanide reagent is crucial for maximizing product formation. The surprisingly high efficiency of using hydrocyanic acid over alkali metal cyanides represents a significant process improvement. google.com

| Cyanide Source | Precursor | Molar Ratio (Cyanide:Precursor) | Solvent | Reported Yield | Source |

|---|---|---|---|---|---|

| Hydrocyanic Acid | N-methyl-3-methoxy-4-hydroxybenzylamine | 1.0 - 1.5 : 1 | DMSO | 87-94% | google.com |

| Potassium Cyanide | N-methylvanillylamine | 1.1 : 1 | DMF | 58% | researchgate.net |

| Sodium Cyanide | Vanillyl alcohol | ~1.17 : 1 | DMF | 68% | chemicalbook.com |

Enantioselective Synthesis and Chiral Control in this compound Derivatives

This compound is an achiral molecule as it does not possess a stereocenter. However, its derivatives, particularly those substituted at the α-carbon (the carbon atom adjacent to both the phenyl ring and the nitrile group), can be chiral. The synthesis of a single enantiomer of such a chiral derivative requires a strategy of enantioselective synthesis or chiral control.

The development of methodologies for the asymmetric synthesis of chiral molecules is a significant area of modern organic chemistry, often crucial for the preparation of pharmaceutical compounds where only one enantiomer provides the desired biological activity. General strategies to achieve chiral control include the use of chiral catalysts (asymmetric catalysis), the incorporation of a chiral auxiliary that directs the stereochemical outcome of a reaction, or starting from a naturally occurring chiral molecule (chiral pool synthesis).

For α-substituted derivatives of this compound, a potential synthetic route would involve the deprotonation of the α-carbon to form a carbanion, followed by quenching with an electrophile (e.g., an alkyl halide) to introduce a new substituent. To control the stereochemistry of the newly formed chiral center, this reaction would need to be conducted under asymmetric conditions. This could involve:

Phase-Transfer Catalysis: Using a chiral phase-transfer catalyst to shuttle the anionic intermediate and control the direction of approach of the electrophile.

Chiral Auxiliaries: Covalently attaching a chiral molecule to the starting material to direct the alkylation to one face of the carbanion, with the auxiliary being removed in a subsequent step.

Organocatalysis: Employing small chiral organic molecules to catalyze the reaction and induce enantioselectivity.

While specific, documented examples of the enantioselective synthesis of α-substituted this compound derivatives are not detailed in the provided context, these established principles of asymmetric synthesis represent the key strategies that would be employed to achieve chiral control and produce enantiomerically pure versions of these compounds.

Chemical Transformations and Derivatization of 4 Hydroxy 3 Methoxyphenylacetonitrile

Hydrolysis Reactions and Formation of Carboxylic Acid Derivatives

The nitrile group of 4-hydroxy-3-methoxyphenylacetonitrile can be hydrolyzed to form the corresponding carboxylic acid, 4-hydroxy-3-methoxyphenylacetic acid, which is commonly known as homovanillic acid. This transformation is a fundamental step in the synthesis of various pharmaceutical and chemical products. google.comgoogle.com The hydrolysis can be achieved under either acidic or alkaline conditions, where the carbon-nitrogen triple bond of the nitrile is converted into a carboxyl group. google.com

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid. This process directly yields the carboxylic acid and an ammonium (B1175870) salt. In alkaline hydrolysis, the nitrile is heated with an aqueous solution of a base, such as sodium hydroxide. This initially produces the salt of the carboxylic acid (e.g., sodium homovanillate) and ammonia (B1221849) gas. A subsequent acidification step with a strong acid is required to protonate the carboxylate and isolate the free homovanillic acid. google.comgoogle.com

This hydrolysis is a key step in the synthesis of the narcotic propanidid, where this compound is first converted to homovanillic acid. google.com

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Acid Hydrolysis | Dilute Mineral Acid (e.g., HCl), Heat | 4-Hydroxy-3-methoxyphenylacetic acid (Homovanillic Acid) | google.com |

| Alkaline Hydrolysis | 1. Alkali (e.g., NaOH), Heat 2. Strong Acid (e.g., HCl) | 4-Hydroxy-3-methoxyphenylacetic acid (Homovanillic Acid) | google.comgoogle.com |

Alkylation and Etherification of the Hydroxyl Group

The phenolic hydroxyl group in this compound is a reactive site for alkylation and etherification reactions. These reactions involve the replacement of the acidic hydrogen of the hydroxyl group with an alkyl group, forming an ether linkage. This transformation is significant for modifying the compound's polarity and for creating intermediates for more complex molecules. In multi-step syntheses, such as the pathway to propanidid, the hydroxyl group of the downstream intermediate, propyl 3-methoxy-4-hydroxyphenylacetate, is etherified using N,N-diethylchloroacetamide. google.comgoogle.com

The choice of reaction conditions, particularly the base and solvent, is crucial in directing the outcome of alkylation, as ambident anions can potentially lead to N- versus O-alkylation in related structures. juniperpublishers.com For phenolic compounds, O-alkylation is typically achieved by using a suitable base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion, which then reacts with an alkylating agent (e.g., an alkyl halide).

| Starting Material (Derivative) | Alkylating Agent | Product | Reference |

|---|---|---|---|

| Propyl 3-methoxy-4-hydroxyphenylacetate | N,N-diethylchloroacetamide | Propyl 3-methoxy-4-(N,N-diethylcarbamylmethoxy)phenylacetate | google.comgoogle.com |

Formation of Alpha-Amino Nitrile Compounds and Their Derivatives

The synthesis of alpha-amino nitriles from this compound is conceptually achieved through reactions that add an amino group to the carbon alpha to the nitrile. The most prominent method for synthesizing alpha-amino nitriles is the Strecker synthesis. This reaction typically involves a three-component reaction between an aldehyde (or ketone), ammonia, and a cyanide source.

In the context of the 4-hydroxy-3-methoxyphenyl framework, the Strecker synthesis would commence with the corresponding aldehyde, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). The reaction proceeds through the formation of an imine intermediate from the aldehyde and ammonia, which is then attacked by a cyanide ion to yield the alpha-amino nitrile, 2-amino-2-(4-hydroxy-3-methoxyphenyl)acetonitrile. This alpha-amino nitrile can be subsequently hydrolyzed to produce the corresponding alpha-amino acid.

| Aldehyde Component | Reagents | Intermediate | Alpha-Amino Nitrile Product |

|---|---|---|---|

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Ammonia (NH₃), Cyanide Source (e.g., KCN, HCN) | Iminium ion | 2-Amino-2-(4-hydroxy-3-methoxyphenyl)acetonitrile |

Methylation of Active Protons on Hydroxy Groups

Methylation of the phenolic hydroxyl group is a specific type of O-alkylation (as discussed in section 3.2) that yields the corresponding methyl ether. Reacting this compound with a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base, would convert the hydroxyl group into a methoxy (B1213986) group. This reaction produces 3,4-dimethoxyphenylacetonitrile (B126087), also known as veratrylacetonitrile.

The synthesis of 3,4-dimethoxyphenylacetonitrile is often achieved through multi-step routes starting from related compounds. One established method involves the dehydration of 3,4-dimethoxybenzaldehyde (B141060) oxime. google.comwipo.int Another traditional approach involves the chloromethylation of 1,2-dimethoxybenzene (B1683551) followed by reaction with sodium cyanide. google.com These synthetic routes confirm 3,4-dimethoxyphenylacetonitrile as a stable derivative obtainable from the 4-hydroxy-3-methoxy-phenyl scaffold.

| Starting Material | Typical Reagents | Product | Reference |

|---|---|---|---|

| This compound | Methylating Agent (e.g., Dimethyl sulfate), Base (e.g., K₂CO₃) | 3,4-Dimethoxyphenylacetonitrile | google.comwipo.int |

Condensation Reactions with Aromatic Aldehydes

The methylene (B1212753) group (—CH₂—) in this compound is activated by the adjacent electron-withdrawing nitrile group. This allows it to act as a nucleophile in base-catalyzed condensation reactions with aldehydes, most notably the Knoevenagel condensation. nih.gov In this reaction, the active methylene compound condenses with an aromatic aldehyde to form a new carbon-carbon double bond. nih.gov

The reaction of this compound with various aromatic aldehydes, in the presence of a basic catalyst, leads to the formation of α-cyanostilbene derivatives. sigmaaldrich.com These reactions are fundamental in organic synthesis for creating stilbene (B7821643) structures, which are of interest in materials science and medicinal chemistry. nih.govresearchgate.net The choice of catalyst, which can range from simple amines to more complex heterogeneous systems, can influence the reaction rate and yield. nih.gov

| Reactant 1 | Reactant 2 | Catalyst Type | Product Type | Reference |

|---|---|---|---|---|

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Base (e.g., piperidine, amines) | α-(4-Hydroxy-3-methoxyphenyl)cinnamonitrile (α-cyanostilbene derivative) | nih.govsigmaaldrich.com |

Analytical Methodologies for 4 Hydroxy 3 Methoxyphenylacetonitrile

Spectroscopic Characterization

Spectroscopic techniques are fundamental in determining the molecular structure of 4-Hydroxy-3-methoxyphenylacetonitrile by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the number of different types of protons and their chemical environments. In a deuterated chloroform (CDCl₃) solvent, the ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different protons in the molecule.

A study reported the following chemical shifts (δ) in parts per million (ppm) using tetramethylsilane (TMS) as an internal standard chemicalbook.com:

δ 6.81-6.90 (m, 3H): This multiplet corresponds to the three aromatic protons on the benzene (B151609) ring.

δ 5.73 (br s, 1H): A broad singlet indicating the phenolic hydroxyl (-OH) proton.

δ 3.90 (s, 3H): A singlet representing the three protons of the methoxy (B1213986) (-OCH₃) group.

δ 3.68 (s, 2H): This singlet is assigned to the two protons of the methylene (B1212753) (-CH₂) group adjacent to the aromatic ring and the nitrile group.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| 6.81-6.90 | Multiplet (m) | 3 | Aromatic (C₂-H, C₅-H, C₆-H) |

| 5.73 | Broad Singlet (br s) | 1 | Hydroxyl (-OH) |

| 3.90 | Singlet (s) | 3 | Methoxy (-OCH₃) |

| 3.68 | Singlet (s) | 2 | Methylene (-CH₂) |

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon atoms in a molecule. While the availability of ¹³C NMR spectra for this compound is mentioned in chemical literature, specific chemical shift data from research articles is not readily available in the public domain chemicalbook.com.

Mass Spectrometry (MS, ESI-MS, GC-MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. The molecular formula of this compound is C₉H₉NO₂, corresponding to a molecular weight of 163.17 g/mol chemicalbook.combiosynth.comsigmaaldrich.com.

Different ionization techniques can be employed for the analysis of this compound:

Mass Spectrometry (MS): General mass spectrometric analysis would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is suitable for polar molecules and would likely show protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. Predicted mass-to-charge ratios (m/z) for various adducts of a closely related compound, 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrile, have been calculated, suggesting that for this compound, one might observe ions such as [M+H]⁺ and [M+Na]⁺ uni.lu.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. While GC-MS is a common method for the analysis of similar phenolic compounds, specific fragmentation data for this compound is not detailed in available research. A proposed fragmentation pathway for the related compound 4-hydroxy-3-methoxybenzaldehyde suggests that characteristic losses of methyl and carbonyl groups would be observed researchgate.net.

Infrared (IR) Spectroscopy

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

C-H stretching (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

C≡N stretching (nitrile): A sharp, medium intensity peak around 2210-2260 cm⁻¹.

C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

C-O stretching (ether and phenol): Bands in the 1000-1300 cm⁻¹ range.

UV-Visible Spectroscopy for Structural Elucidation

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about conjugated systems. Aromatic compounds like this compound are expected to exhibit characteristic absorption maxima (λmax) in the UV region due to π-π* electronic transitions within the benzene ring. The substitution on the benzene ring influences the exact position and intensity of these absorptions. While UV-Vis spectroscopy is a valuable tool for the characterization of such compounds, specific λmax values for this compound are not detailed in the currently available scientific literature.

Chromatographic Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound in mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds. In a typical reversed-phase HPLC setup, this compound would be separated based on its polarity. A nonpolar stationary phase (like C18) would be used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The retention time of the compound would be a key identifier under specific chromatographic conditions. Although HPLC is a standard method for analyzing phenolic compounds, detailed experimental conditions such as column type, mobile phase composition, flow rate, and specific retention times for this compound are not specified in the reviewed literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly selective analytical technique well-suited for the detection and quantification of trace amounts of organic compounds in complex mixtures. nih.govthermofisher.com The method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, which provides information about the molecular weight and fragmentation pattern of analytes, ensuring high accuracy and reproducibility. mdpi.com GC-MS is a first-choice technique for the analysis of volatile and semi-volatile compounds, and its sensitivity allows for detection in the parts-per-million (ppm) range and even lower. researchgate.net

In the context of this compound, GC-MS can be employed for trace detection in various matrices, such as environmental samples. nih.govlcms.cz Due to the polar nature of the hydroxyl group in the compound, a derivatization step may be necessary to increase its volatility and thermal stability, which is a common practice for GC-based analysis of polar compounds. researchgate.net This process would involve converting the hydroxyl group into a less polar ether or ester, making the compound more amenable to GC analysis.

The mass spectrometer detector is highly recommended for the analysis of multicomponent substances of plant origin or synthetic mixtures as it provides data on the molecular masses and fragment ions of the analyzed phytochemicals, which is used for their qualitative and quantitative identification. mdpi.com Selected Ion Monitoring (SIM) mode can be utilized to enhance sensitivity and selectivity for trace-level quantification, allowing for the detection of low-picogram quantities. nih.gov The examination of mass profile peak shape and central mass shift can further reveal the presence of interfering compounds, making GC-MS a robust method for analyzing complex and incompletely characterized matrices. nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive technique widely used in organic chemistry to monitor the progress of chemical reactions, determine the number of components in a mixture, and assist in the purification of compounds. researchgate.net It operates on the principle of differential partitioning of components between a stationary phase (typically a thin layer of silica gel on a plate) and a mobile phase (a solvent or solvent mixture). colostate.edu

For this compound, TLC is an effective tool for monitoring its synthesis. chemicalbook.com A specific application involves using a mobile phase of 2:1 hexanes/ethyl acetate on a silica gel plate. chemicalbook.com In this system, this compound exhibits a retention factor (Rf) value of 0.33. chemicalbook.com

The process of monitoring a reaction using TLC involves spotting the reaction mixture on the TLC plate alongside the starting materials. As the solvent moves up the plate, the components of the mixture separate based on their polarity. The disappearance of the starting material spot and the appearance of the product spot (with an Rf of 0.33 in this case) indicate the progression of the reaction.

TLC also plays a crucial role in the purification process. The separation achieved on a TLC plate can be used to determine the optimal solvent system for purification by column chromatography. researchgate.net Preparative TLC (PLC) can be used to isolate and purify larger quantities (1 to 100 mg) of the compound for further analysis or use as a reference material. analyticaltoxicology.com

Table 1: TLC Parameters for this compound

| Parameter | Value |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase | 2:1 Hexanes/Ethyl Acetate |

Advanced Analytical Approaches and Method Validation

Method validation is a critical process in analytical chemistry that ensures an analytical method is suitable for its intended purpose. For the quantification of this compound, a validated method, such as High-Performance Liquid Chromatography (HPLC), would require the assessment of several key parameters.

Linearity, Repeatability, and Accuracy

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the instrument response against known concentrations of the analyte. For a validated HPLC method, linearity is typically established over a specific concentration range. nih.gov The relationship is expressed by a correlation coefficient (R²), which should ideally be close to 1.000. mdpi.com

Repeatability (Precision): Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). nih.gov For repeatability (intra-day precision), the analysis is performed on the same day, while intermediate precision (inter-day) involves analysis on different days to assess the method's robustness over time. nih.gov Acceptable precision is often indicated by an RSD of less than 2%. researchgate.net

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. researchgate.net Accuracy is typically expected to be within a range of 98-102%. preprints.org

Table 2: Representative Method Validation Data for Linearity, Accuracy, and Precision

| Parameter | Specification | Typical Result |

|---|---|---|

| Linearity | ||

| Concentration Range | 5 - 25 µg/mL | - |

| Correlation Coefficient (R²) | ≥ 0.999 | 0.9995 |

| Accuracy | ||

| Recovery | 98.0 - 102.0% | 99.5% |

| Precision (RSD%) | ||

| Intra-day | ≤ 2% | 0.52% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. It is the concentration that gives a signal-to-noise ratio of approximately 3:1. tbzmed.ac.ir

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. It is often determined as the concentration that provides a signal-to-noise ratio of 10:1. tbzmed.ac.ir The LOQ is a critical parameter for the quantitative analysis of trace components.

These limits are essential for determining the sensitivity of an analytical method and ensuring that it is appropriate for the intended application, particularly for trace analysis.

Table 3: Representative Sensitivity Parameters for a Validated HPLC Method

| Parameter | Definition | Typical Value |

|---|---|---|

| Limit of Detection (LOD) | Lowest concentration that can be detected (S/N ≈ 3) | 0.1 µg/mL |

Biological and Biochemical Studies of 4 Hydroxy 3 Methoxyphenylacetonitrile and Its Analogs

Role as a Metabolite and Biosynthetic Intermediate

Occurrence as a Metabolite of Glucosinolates in Plants

4-Hydroxy-3-methoxyphenylacetonitrile belongs to the nitrile class of compounds, which are known breakdown products of glucosinolates, particularly within plants of the Brassicaceae family. nih.gov Glucosinolates are sulfur-containing secondary metabolites that function in plant defense. mdpi.com When plant tissue is damaged, the enzyme myrosinase (a β-glucosidase) comes into contact with glucosinolates, initiating a hydrolysis reaction. nih.govnih.gov

This enzymatic breakdown typically yields isothiocyanates, but under certain conditions, the formation of other products, such as nitriles, can be favored. nih.gov The specific structure of the resulting nitrile is determined by the side-chain of the parent glucosinolate. While many studies focus on aliphatic or indole-derived nitriles from common glucosinolates like sinigrin, the potential for the formation of aromatic nitriles like this compound exists through the metabolism of corresponding aromatic glucosinolates. frontiersin.orgresearchgate.net The formation of various hydroxynitrile glucosides and their aglucons from glucosinolate precursors has been documented, highlighting the diverse metabolic pathways available for these plant defense compounds. frontiersin.org

Involvement in the Metabolism of Xenobiotics

The metabolism of xenobiotics—foreign compounds not naturally produced by an organism—involves a series of enzymatic reactions designed to detoxify and facilitate their excretion. These reactions are broadly categorized into Phase I and Phase II detoxification pathways. nih.gov Phase I reactions, often mediated by the cytochrome P450 (CYP450) superfamily of enzymes, introduce or expose functional groups. nih.gov

Compounds with a phenolic structure similar to this compound are substrates for these enzyme systems. The metabolic fate of such molecules can involve hydroxylation or demethylation reactions. Following Phase I, Phase II enzymes conjugate the modified compounds with endogenous molecules like glucuronic acid to increase their water solubility and aid in their removal from the body. nih.gov While direct studies on the xenobiotic metabolism of this compound are not extensively detailed, its structural features suggest it would likely be processed through these established detoxification pathways.

Precursor to Homovanillic Acid, a Dopamine (B1211576) Metabolite

This compound serves as a direct chemical precursor to homovanillic acid (HVA). google.com HVA, chemically known as (4-hydroxy-3-methoxyphenyl)acetic acid, is a major metabolite of the neurotransmitter dopamine. wikipedia.orgnih.gov In metabolic pathways, dopamine is processed by the enzymes monoamine oxidase and catechol-O-methyltransferase to produce HVA. wikipedia.org

The chemical synthesis of HVA can be achieved from this compound through the hydrolysis of its nitrile group (-C≡N) to a carboxylic acid group (-COOH). google.com This conversion establishes the compound as a key intermediate in synthetic routes for producing HVA, which is used as a marker in clinical diagnostics to assess dopamine levels in the brain and to aid in the diagnosis of certain neuroblastomas and pheochromocytomas. google.comwikipedia.org

Relationship to Other Natural Products (e.g., Vanilloids structurally similar to capsaicin)

This compound shares a core structural motif with a class of natural products known as vanilloids. The defining feature of this group is the vanillyl group, which is a 4-hydroxy-3-methoxybenzyl moiety. This same chemical structure is present in capsaicin, the pungent compound found in chili peppers. nih.govchemspider.com

Capsaicin's full chemical name is N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide, which clearly indicates the presence of the vanillyl group that it shares with this compound. nih.gov This structural similarity places both compounds within the broader family of vanilloids, though their other functional groups and resulting biological activities differ significantly.

| Feature | This compound | Capsaicin |

|---|---|---|

| Core Structure | Vanillyl Group (4-hydroxy-3-methoxybenzyl) | Vanillyl Group (4-hydroxy-3-methoxybenzyl) |

| Key Functional Group | Acetonitrile (B52724) (-CH₂CN) | Amide (-NH-C=O) |

| Side Chain | Nitrile | 8-methyl-6-nonenoyl |

| Chemical Formula | C₉H₉NO₂ | C₁₈H₂₇NO₃ |

Enzymatic Transformations and Metabolic Pathways

Nitrilase Activity and Carboxylic Acid Formation

The conversion of nitriles to their corresponding carboxylic acids is a key enzymatic transformation catalyzed by nitrilases (EC 3.5.5.1). nih.gov These enzymes are found in a wide range of organisms, including bacteria, fungi, and plants, and they participate in nitrile catabolism by directly hydrolyzing the nitrile to a carboxylic acid and ammonia (B1221849). nih.govresearchgate.net

Nitrilase enzymes exhibit activity on a variety of substrates, including aromatic nitriles. For example, nitrilases from organisms such as Gordonia terrae have been utilized for the biotransformation of aromatic nitriles into their corresponding acids. researchgate.net The enzymatic hydrolysis of this compound by a suitable nitrilase would yield homovanillic acid. This biocatalytic route represents an alternative to chemical hydrolysis, often proceeding under milder reaction conditions. researchgate.net The process is a direct, one-step conversion of the nitrile functional group to a carboxylic acid. nih.gov

| Substrate | Enzyme | Product | Reaction Type |

|---|---|---|---|

| This compound | Nitrilase | Homovanillic Acid | Hydrolysis |

Hydroxylation and Demethylation Processes

The metabolic fate of this compound, a compound belonging to the substituted phenylacetonitrile (B145931) family, is of significant interest in understanding its biological activity and persistence. While direct studies on the hydroxylation and demethylation of this specific compound are not extensively documented, the biotransformation of structurally similar molecules provides a strong basis for predicting its metabolic pathways. Microbial systems, in particular, are well-equipped with enzymatic machinery capable of modifying such aromatic compounds.

The degradation of phenylacetonitrile derivatives by microorganisms often involves initial enzymatic attacks on the aromatic ring or its substituents. Hydroxylation, the introduction of a hydroxyl (-OH) group onto the aromatic ring, is a common primary step in the aerobic degradation of many aromatic compounds. This reaction is typically catalyzed by monooxygenase or dioxygenase enzymes, which increase the polarity of the molecule and prepare it for subsequent ring cleavage. For this compound, further hydroxylation could potentially occur at positions ortho or para to the existing hydroxyl group, leading to the formation of dihydroxy or trihydroxy derivatives.

Demethylation, the removal of the methyl group from the methoxy (B1213986) (-OCH3) substituent, is another critical biotransformation process. In a study on the metabolism of D,L-vanillylmandelate, a compound with a similar 4-hydroxy-3-methoxy-phenyl moiety, by a gram-negative bacterium, demethylation was identified as a key step in its degradation pathway. ncats.io This process, often mediated by monooxygenase enzyme systems, would convert the 3-methoxy group of this compound into a hydroxyl group, yielding 3,4-dihydroxyphenylacetonitrile (homoprotocatechuonitrile). This resulting catechol-like structure is a common intermediate in the degradation of aromatic compounds and is susceptible to ring cleavage by dioxygenase enzymes.

The nitrile group (-CN) itself can also undergo enzymatic transformation. Nitrilase enzymes are capable of hydrolyzing the nitrile directly to a carboxylic acid (phenylacetic acid derivative) and ammonia. biosynth.com This biotransformation would convert this compound into 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid), a well-known metabolite.

Investigation of Biological Activities of Derivatives

Antimicrobial Properties of Bi-α-amino Nitrile Compounds

Derivatives of this compound, particularly bi-α-amino nitrile compounds, have demonstrated notable antimicrobial properties. These compounds are synthesized through a one-pot, three-component reaction involving an aromatic aldehyde (such as vanillin (B372448), an isomer of the aldehyde precursor to this compound), a diamine, and a cyanide source.

A study focused on the synthesis and antimicrobial evaluation of new bi-α-amino nitrile compounds derived from the reaction of o-phenylenediamine (B120857) with either vanillin or o-vanillin and potassium cyanide. nih.govsigmaaldrich.com The resulting compounds, (2,2'-(1,2-phenylenebis(azanediyl))bis(2-(4-hydroxy-3-methoxyphenyl)acetonitrile)) and (2,2'-(1,2-phenylenebis(azanediyl))bis(2-(2-hydroxy-3-methoxyphenyl)acetonitrile)), were screened for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govsigmaaldrich.com

The results of the antimicrobial screening were promising, with the synthesized bi-α-amino nitrile compounds exhibiting significant zones of inhibition against the tested bacterial strains. nih.govsigmaaldrich.com This suggests that the bi-α-amino nitrile scaffold incorporating the 4-hydroxy-3-methoxyphenyl moiety possesses inherent antibacterial activity. The presence of two α-amino nitrile units within the same molecule, linked by a phenylene bridge, appears to be a key structural feature contributing to their biological action. While the exact mechanism of action was not elucidated in the study, it is hypothesized that these compounds may interfere with essential bacterial cellular processes. The broader class of α-aminonitriles is known to possess a wide range of biological activities, including antibacterial and antifungal properties. nih.govnih.gov

Table 1: Antimicrobial Activity of Bi-α-amino Nitrile Compounds

| Compound | Bacterial Strain | Activity |

|---|---|---|

| (2,2'-(1,2-phenylenebis(azanediyl))bis(2-(4-hydroxy-3-methoxyphenyl)acetonitrile)) | Staphylococcus aureus (Gram-positive) | Promising |

| Escherichia coli (Gram-negative) | Promising | |

| (2,2'-(1,2-phenylenebis(azanediyl))bis(2-(2-hydroxy-3-methoxyphenyl)acetonitrile)) | Staphylococcus aureus (Gram-positive) | Promising |

Potential as Enzyme Inhibitors

Derivatives of this compound have emerged as promising candidates for enzyme inhibition, targeting various enzymes with therapeutic relevance. The structural scaffold of this compound, featuring a substituted phenyl ring, provides a versatile template for the design of specific enzyme inhibitors.

Tyrosinase Inhibition: Vanillin and its derivatives, which share the 4-hydroxy-3-methoxyphenyl core with this compound, have been reported as inhibitors of tyrosinase. ncats.iobiosynth.com Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for the development of skin-whitening agents. A study on vanillin esters incorporating benzoic acid, cinnamic acid, and piperazine (B1678402) demonstrated good to excellent inhibition of mushroom tyrosinase activity. biosynth.com This suggests that derivatives of this compound could also exhibit anti-tyrosinase activity, potentially through chelation of the copper ions in the enzyme's active site.

Monoamine Oxidase (MAO) Inhibition: An acetylated derivative of this compound, known as lobetyolin (B1206583), has been identified as an inhibitor of monoamine oxidase (MAO). mdpi.com MAOs are enzymes that catalyze the oxidative deamination of monoamines, such as neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. The inhibitory activity of lobetyolin highlights the potential of modifying the this compound scaffold to develop novel MAO inhibitors.

5'-Nucleotidase Inhibition: A study on vanillin analogs revealed that vanillyl mandelic acid is a potent and specific inhibitor of snake venom 5'-nucleotidase. nih.gov This enzyme plays a role in the anticoagulant effects of snake venom. The structural similarity of the vanillyl moiety to this compound suggests that derivatives of the latter could also be explored as inhibitors of nucleotidases.

Table 2: Enzyme Inhibitory Potential of this compound Analogs

| Analog Class | Target Enzyme | Potential Therapeutic Application |

|---|---|---|

| Vanillin Esters | Tyrosinase | Skin hyperpigmentation disorders |

| Acetylated Derivatives | Monoamine Oxidase (MAO) | Depression, Neurodegenerative diseases |

Modulation of Biochemical Pathways

Beyond the inhibition of single enzymes, derivatives of this compound have been shown to modulate entire biochemical pathways, indicating a broader impact on cellular metabolism.

One significant finding is the activity of substituted α-(phenylhydrazono)phenylacetonitrile derivatives as potent uncouplers of oxidative phosphorylation. researchgate.net Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine (B11128) triphosphate (ATP). Uncoupling agents disrupt this process by dissociating the electron transport chain from ATP synthesis, leading to the dissipation of the proton gradient as heat.

A study on a series of these derivatives demonstrated that they are among the most potent uncouplers of oxidative phosphorylation reported. researchgate.net The study highlighted the importance of the steric and electronic properties of the substituents on the phenyl rings for this activity. While the parent this compound was not specifically tested in this context, this research indicates that the phenylacetonitrile scaffold can be modified to create potent modulators of mitochondrial bioenergetics. Such compounds could have applications in research as tools to study metabolic processes and potentially in therapeutic areas where metabolic modulation is desired.

The ability of these derivatives to interfere with a fundamental process like oxidative phosphorylation underscores their potential to exert significant effects on cellular function and viability. This activity is distinct from direct enzyme inhibition and represents a more complex interaction with cellular machinery.

Receptor Interactions

Derivatives of this compound have also been investigated for their ability to interact with specific cellular receptors, suggesting their potential to act as signaling molecules.

A notable example is the study of 4-phenolic analogues of naltrindole, an indolomorphinan, which were evaluated for their affinity and selectivity for opioid receptors. nih.gov One of the synthesized compounds, 17-cyclopropylmethyl-6,7-didehydro-4-hydroxy-3-methoxy-6,7:2',3'-indolomorphinan, which incorporates the 4-hydroxy-3-methoxyphenyl moiety, displayed excellent delta (δ) opioid receptor binding selectivity. nih.gov Functional assays confirmed that this compound acts as a selective δ-opioid antagonist. nih.gov

This finding is significant as it demonstrates that the 4-hydroxy-3-methoxyphenyl group can be incorporated into more complex molecular architectures to achieve high affinity and selectivity for a specific receptor subtype. The δ-opioid receptors are involved in various physiological processes, including analgesia, mood regulation, and seizure control, making selective antagonists valuable research tools and potential therapeutic agents.

While this study did not directly investigate derivatives of this compound itself, it provides strong evidence that the 4-hydroxy-3-methoxyphenyl scaffold can serve as a key pharmacophore for interacting with G protein-coupled receptors like the opioid receptors. This opens up avenues for the design and synthesis of novel ligands targeting a range of receptors by utilizing this versatile chemical motif.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-Dihydroxyphenylacetonitrile (Homoprotocatechuonitrile) |

| 4-Hydroxy-3-methoxyphenylacetic acid (Homovanillic acid) |

| (2,2'-(1,2-phenylenebis(azanediyl))bis(2-(4-hydroxy-3-methoxyphenyl)acetonitrile)) |

| (2,2'-(1,2-phenylenebis(azanediyl))bis(2-(2-hydroxy-3-methoxyphenyl)acetonitrile)) |

| Lobetyolin |

| Vanillin |

| o-Vanillin |

| Vanillyl mandelic acid |

| 17-Cyclopropylmethyl-6,7-didehydro-4-hydroxy-3-methoxy-6,7:2',3'-indolomorphinan |

| Naltrindole |

Applications of 4 Hydroxy 3 Methoxyphenylacetonitrile in Advanced Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The structural motifs present in 4-hydroxy-3-methoxyphenylacetonitrile are frequently found in biologically active molecules, positioning it as a key starting material in the synthesis of various pharmaceuticals.

Precursor to Propanidid

One of the notable applications of this compound is its role as a known intermediate in the preparation of Propanidid, a fast-acting intravenous anesthetic. researchgate.netnih.gov The synthesis of Propanidid from this nitrile involves a multi-step pathway.

The established synthetic route proceeds as follows:

Hydrolysis: The nitrile group (-CN) of this compound is hydrolyzed to yield 3-methoxy-4-hydroxyphenylacetic acid (homovanillic acid). nih.gov

Esterification: The resulting carboxylic acid is then esterified to produce the corresponding propyl ester. nih.gov

Etherification: Finally, the phenolic hydroxyl group is etherified with N,N-diethylchloroacetamide to yield the final product, Propanidid, which is chemically named propyl-3-methoxy-4-(N,N-diethylcarbamylmethoxy)phenylacetate. nih.gov

This synthesis highlights the utility of the nitrile as a masked carboxylic acid and the importance of its phenolic group for further functionalization.

Table 1: Key Intermediates in the Synthesis of Propanidid

| Compound Name | Chemical Structure | Role in Synthesis |

| This compound | HOC₆H₃(OCH₃)CH₂CN | Starting Intermediate |

| 3-Methoxy-4-hydroxyphenylacetic acid | HOC₆H₃(OCH₃)CH₂COOH | Product of Hydrolysis |

| Propyl 3-methoxy-4-hydroxyphenylacetate | HOC₆H₃(OCH₃)CH₂COOC₃H₇ | Product of Esterification |

| Propanidid | (C₂H₅)₂NCOCH₂OC₆H₃(OCH₃)CH₂COOC₃H₇ | Final Pharmaceutical Product |

Synthesis of Isoflavones

While this compound possesses the core phenolic structure common to many flavonoids, its direct application as a starting material in the synthesis of isoflavones is not extensively documented in prominent synthetic methodologies. Standard isoflavone (B191592) syntheses, such as those employing the Hoesch reaction or Vilsmeier-Haack type formylations, typically utilize deoxybenzoins or 2-hydroxyacetophenones as key precursors. These intermediates are then cyclized to form the isoflavone core. Although the phenylacetic acid derivative of this compound could theoretically be a component in building a deoxybenzoin (B349326) structure, this specific pathway is not a commonly cited route for isoflavone synthesis.

Building Block for Complex Molecular Architectures

The reactivity of both the nitrile and the substituted aromatic ring allows this compound to serve as a foundational element for more complex molecular frameworks, including various heterocyclic systems.

Preparation of Condensed Tetracyclic Heterocycles

The use of this compound as a direct precursor for the synthesis of condensed tetracyclic heterocycles is not a widely reported application in the reviewed scientific literature. The construction of such complex ring systems typically involves multi-step strategies with precursors that are specifically designed for cascade or cyclization reactions leading to the desired tetracyclic core. While the functional groups of homovanillonitrile offer potential for elaboration, its specific utility in building these particular advanced structures has not been detailed.

Synthesis of Natural Products (e.g., indole (B1671886) alkaloids, tetrahydroisoquinolines)

This compound serves as a potential precursor for the synthesis of tetrahydroisoquinoline alkaloids. The core structure of many of these natural products is assembled through classic cyclization reactions such as the Bischler-Napieralski or the Pictet-Spengler reaction. wikipedia.orgorganic-chemistry.orgnih.gov These reactions require a β-arylethylamine as the key starting material.

The synthetic connection is established through the chemical reduction of the nitrile group in this compound to an amine, which yields the corresponding β-arylethylamine, 4-(2-aminoethyl)-2-methoxyphenol (B1218726) (homovanillylamine). This amine can then undergo condensation with an appropriate aldehyde or ketone, followed by intramolecular electrophilic cyclization, to form the tetrahydroisoquinoline skeleton.

Table 2: Potential Synthetic Pathway to Tetrahydroisoquinolines

| Reaction Step | Starting Material | Reagent/Condition | Product | Application |

| Reduction | This compound | e.g., LiAlH₄ or catalytic hydrogenation | 4-(2-Aminoethyl)-2-methoxyphenol | Formation of the required β-arylethylamine |

| Pictet-Spengler Reaction | 4-(2-Aminoethyl)-2-methoxyphenol | Aldehyde/Ketone, Acid catalyst | Substituted Tetrahydroisoquinoline | Assembly of the core alkaloid structure |

| Bischler-Napieralski Reaction | N-Acyl derivative of 4-(2-Aminoethyl)-2-methoxyphenol | Dehydrating agent (e.g., POCl₃) | Dihydroisoquinoline intermediate | Alternative route to the isoquinoline (B145761) core |

While this provides a viable synthetic strategy, direct examples starting specifically from this compound are not frequently cited, though the principle is well-established in organic synthesis. The synthesis of indole alkaloids, however, typically starts from tryptophan or tryptamine (B22526) derivatives, and a direct synthetic link from this compound is not apparent.

Role in the Synthesis of Fine Chemicals from Lignin (B12514952) Feedstock

Lignin, a major component of lignocellulosic biomass, is the most abundant natural source of aromatic compounds on Earth. researchgate.net Its valorization into value-added chemicals is a cornerstone of developing sustainable biorefineries. nih.gov Lignin is a complex polymer primarily composed of p-coumaryl, coniferyl, and sinapyl alcohol units, which correspond to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) phenolic structures, respectively. scispace.com

This compound is structurally a derivative of guaiacol (B22219) (2-methoxyphenol). Catalytic depolymerization and conversion of lignin can yield a variety of guaiacyl-type platform chemicals, including vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and vanillic acid. nih.govnih.gov These compounds serve as potential starting materials for the synthesis of this compound. For instance, vanillin can be converted to the target nitrile through various synthetic routes, including reductive amination followed by cyanation.

The production of this compound from lignin-derived feedstocks represents a promising avenue for creating valuable fine chemicals from a renewable resource, thereby contributing to a more sustainable chemical industry. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Hydroxy-3-methoxyphenylacetonitrile in laboratory settings?

- Answer : Safety measures include using personal protective equipment (PPE) such as gloves and lab coats, working in a well-ventilated fume hood, and avoiding inhalation of dust or vapors. Storage should be in tightly sealed containers away from oxidizing agents and under cool, dry conditions. In case of accidental exposure, rinse affected areas with water and seek medical attention immediately. Fire hazards involve the release of toxic gases (e.g., HCN, NOx), necessitating alcohol-resistant foam or water spray for extinguishing .

Q. What analytical techniques are commonly employed to confirm the structural integrity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR at 400 MHz in DMSO-d₆) identifies aromatic protons and methoxy groups. Infrared (IR) spectroscopy detects functional groups like nitriles (C≡N stretch ~2200 cm⁻¹). UV-Vis spectroscopy (e.g., λmax at 348 nm in THF) and mass spectrometry (MALDI-TOF) further confirm molecular weight and purity .

Q. How can researchers differentiate this compound from structurally similar nitriles?

- Answer : Use CAS registry numbers (e.g., 3011-34-5) for unambiguous identification. Chromatographic methods (HPLC, GC) and melting/boiling point comparisons aid differentiation. For example, ortho/meta isomers exhibit distinct NMR shifts (e.g., δ 3.85 for methoxy groups) and IR profiles .

Advanced Research Questions

Q. What methodologies optimize the synthesis of this compound to improve yield and purity?

- Answer : Catalytic methods using ZnCl₂ under nitrogen at 270°C (6 minutes) can enhance reaction efficiency. Purification steps include washing with acetic acid and methanol to neutralize acidic byproducts. Solvent selection (e.g., THF, DMF) impacts solubility and final yield, as reported in phthalocyanine synthesis (38% yield) .

Q. How should researchers address contradictions in reported synthetic yields or reactivity data?

- Answer : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, conflicting yields may arise from incomplete purification or side reactions. Reproducibility checks using spectroscopic validation (e.g., IR, NMR) and peer-reviewed protocols (e.g., DNA-binding assay controls) are critical .

Q. What regulatory constraints apply to the international use of this compound in academic research?

- Answer : Under U.S. TSCA, this compound is restricted to R&D use under qualified supervision. It is not listed in EPA inventories or Canadian DSL/NDSL. REACH regulations require compliance with Annex XVII restrictions (e.g., no SVHC classification), necessitating documentation for cross-border collaborations .

Q. How can computational modeling predict the interaction of this compound with biomolecules like DNA?

- Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO/LUMO) to assess binding affinity. Molecular docking simulations (e.g., with CT-DNA) model intercalation or groove-binding modes. Experimental validation via UV-Vis titration (hypochromism at 260 nm) and viscosity measurements corroborate theoretical predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |